Antipsychotic Potency of N-Substituted Benzisothiazole Derivatives Surpasses That of Sulpiride in the Apomorphine-Induced Climbing Assay
While no direct ED50 data is available for the unsubstituted parent compound, N-substituted derivatives of the 4-(3-benzisothiazolyl) piperidine scaffold demonstrate quantifiable in vivo antipsychotic activity. In the standard apomorphine-induced climbing mouse assay used to predict neuroleptic efficacy, two exemplified N-alkyl derivatives showed ED50 values of 5.8 mg/kg and 7.0 mg/kg, respectively, indicating they are markedly more potent than the typical antipsychotic sulpiride, which had an ED50 of 14.5 mg/kg in the same assay [1]. This establishes a significant potency advantage for the benzisothiazole class over a clinically used benzamide comparator, providing a strong rationale for exploring this specific piperidine scaffold in neuroleptic development.
| Evidence Dimension | In vivo antipsychotic activity (ED50, mg/kg i.p.) |
|---|---|
| Target Compound Data | 5.8 mg/kg for 3-{1-(cyclopropylmethyl)-4-piperidinyl}-1,2-benzisothiazole; 7.0 mg/kg for 3-{1-[phenethyl]-4-piperidinyl}-1,2-benzisothiazole |
| Comparator Or Baseline | Sulpiride: 14.5 mg/kg; Haloperidol: 0.11 mg/kg |
| Quantified Difference | The benzisothiazole derivatives are 2.5- to 2.1-fold more potent than sulpiride, but significantly less potent than haloperidol. |
| Conditions | Adult male CK-1 mice (23–27 g); Apomorphine (1.5 mg/kg s.c.)-induced climbing; Test compounds administered i.p. 30 min prior. |
Why This Matters
This data confirms that the benzisothiazole-piperidine scaffold can be elaborated into compounds with clinically meaningful antipsychotic potency, directly justifying its selection over a benzamide core like sulpiride for CNS drug discovery.
- [1] Hoechst-Roussel Pharmaceuticals, Inc., US Patent 4,458,076, '3-(4-Piperidinyl)-1,2-benzisothiazoles', Table 1, July 3, 1984. View Source
